3,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
3,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. It features a benzamide core substituted with two methyl groups at the 3 and 5 positions and a thiazole ring attached to the nitrogen atom of the amide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Amidation Reaction: The thiazole derivative is then reacted with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling Up: Using larger reactors and continuous flow systems to handle increased volumes of reactants.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-N-(1,3-thiazol-2-yl)benzamide: Lacks the additional methyl group on the thiazole ring.
N-(5-methyl-1,3-thiazol-2-yl)benzamide: Lacks the methyl groups on the benzamide ring.
3,5-dimethyl-N-(1,3-thiazol-2-yl)benzamide: Similar structure but different substitution pattern.
Uniqueness
3,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the 3,5-dimethyl substitution on the benzamide ring and the 5-methyl substitution on the thiazole ring. This specific substitution pattern can influence its biological activity and interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-9(2)6-11(5-8)12(16)15-13-14-7-10(3)17-13/h4-7H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRDUOYGHJPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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